4-methyl-5-phenyl-3H-1,3-oxazine-2,6-dione
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Overview
Description
4-methyl-5-phenyl-3H-1,3-oxazine-2,6-dione is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a six-membered ring containing both oxygen and nitrogen atoms. The presence of these heteroatoms imparts significant chemical reactivity and potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-phenyl-3H-1,3-oxazine-2,6-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-methyl-3-phenyl-2-oxobutanoic acid and urea in the presence of a dehydrating agent can yield the desired oxazine compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-phenyl-3H-1,3-oxazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazine derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-methyl-5-phenyl-3H-1,3-oxazine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-methyl-5-phenyl-3H-1,3-oxazine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of the oxazine ring allows for specific interactions with target molecules, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3H-1,3-oxazine-2,6-dione
- 4-methyl-6-phenyltetrahydro-1,3-oxazine-2-thione
- 4-methyl-5-phenyl-3-(phenylmethyl)-2H-1,3-oxazine-2,6(3H)-dione
Uniqueness
4-methyl-5-phenyl-3H-1,3-oxazine-2,6-dione stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
4-methyl-5-phenyl-3H-1,3-oxazine-2,6-dione |
InChI |
InChI=1S/C11H9NO3/c1-7-9(8-5-3-2-4-6-8)10(13)15-11(14)12-7/h2-6H,1H3,(H,12,14) |
InChI Key |
BIYJECFCAQGGQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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